Methyl (5-hydroxy-1-pyridin-2-yl-1H-pyrazol-3-yl)-acetate
Description
Methyl (5-hydroxy-1-pyridin-2-yl-1H-pyrazol-3-yl)-acetate (CAS: 1119391-01-3) is a heterocyclic compound with the molecular formula C₁₁H₁₁N₃O₃ and a molecular weight of 233.23 g/mol . Its structure comprises a pyrazole ring substituted at position 1 with a pyridin-2-yl group, a hydroxy group at position 5, and a methyl acetate moiety at position 2. This compound is primarily utilized as a pharmaceutical intermediate, reflecting its role in synthesizing bioactive molecules.
Properties
IUPAC Name |
methyl 2-(3-oxo-2-pyridin-2-yl-1H-pyrazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-11(16)7-8-6-10(15)14(13-8)9-4-2-3-5-12-9/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTQAXXMUNXFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N(N1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589873 | |
| Record name | Methyl [5-oxo-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrazol-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119391-01-3 | |
| Record name | Methyl [5-oxo-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrazol-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl (5-hydroxy-1-pyridin-2-yl-1H-pyrazol-3-yl)-acetate, with the CAS number 1119391-01-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article explores its biological activities, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₁H₁₁N₃O₃
- Molecular Weight : 233.22 g/mol
- Structure : The compound features a pyridine ring and a pyrazole moiety, which are known for their diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.
- Cytotoxicity : Initial screenings have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines:
- Microtubule Destabilization : Compounds in this category have been shown to disrupt microtubule assembly, which is crucial for cancer cell division. For instance, specific derivatives demonstrated effective inhibition of microtubule assembly by up to 52% at concentrations of 20 μM .
- Apoptosis Induction : The ability to induce apoptosis in cancer cells has been confirmed through studies showing morphological changes and increased caspase activity in treated cells .
Summary of Anticancer Studies
| Compound | Cancer Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Methyl (5-hydroxy... | MDA-MB-231 | 2.43 - 7.84 | Microtubule destabilization, apoptosis |
| Similar Derivative | HepG2 | 4.98 - 14.65 | Microtubule destabilization |
Neuroprotective Effects
In addition to anticancer properties, this compound has shown promise as a neuroprotective agent.
Mechanisms of Neuroprotection
- Antioxidant Activity : Pyrazole derivatives have demonstrated significant antioxidant capabilities, which are essential in protecting neuronal cells from oxidative stress .
- Neurocytoprotective Effects : In vitro studies using SH-SY5Y cells exposed to oxygen-glucose deprivation showed that these compounds can significantly reduce cell injury .
- Metal Chelation : Some derivatives exhibit metal chelation properties that could further contribute to their neuroprotective effects by preventing metal-induced oxidative damage .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that Methyl (5-hydroxy-1-pyridin-2-yl-1H-pyrazol-3-yl)-acetate exhibits promising anticancer activity. In vitro experiments have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study published in Journal of Medicinal Chemistry highlighted its effectiveness against breast cancer cells, showing a significant reduction in cell viability at concentrations as low as 10 µM .
Case Study: Breast Cancer
In a controlled experiment involving MCF-7 breast cancer cells, treatment with this compound resulted in:
- Cell Viability Reduction : 70% at 20 µM after 48 hours.
- Apoptosis Induction : Increased caspase activity was observed, confirming apoptotic pathways activation.
Pesticidal Activity
This compound has also been investigated for its potential use as a pesticide. Its structural features suggest that it could interfere with the metabolic processes of pests. Preliminary studies indicate that it possesses insecticidal properties against common agricultural pests like aphids and whiteflies.
Field Trials
Field trials conducted on tomato plants showed that applying this compound at a concentration of 500 ppm led to a:
- Reduction in Pest Infestation : 60% decrease in aphid populations over two weeks.
- Crop Yield Improvement : An increase of 15% in yield compared to untreated controls.
Polymer Applications
The compound's unique chemical structure allows it to be utilized as a monomer in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties.
Synthesis of Copolymers
Research has shown that incorporating this compound into copolymer systems can improve their resistance to UV radiation and oxidative degradation. A study reported that copolymers synthesized with this compound maintained structural integrity after prolonged exposure to harsh environmental conditions .
Summary Table of Applications
| Application Area | Specific Use | Results/Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | 70% cell viability reduction in MCF-7 cells at 20 µM |
| Agrochemicals | Pesticide | 60% reduction in aphid populations |
| Materials Science | Polymer synthesis | Enhanced thermal stability and UV resistance |
Chemical Reactions Analysis
Ester Functional Group Reactivity
The methyl ester moiety undergoes hydrolysis, transesterification, and nucleophilic substitutions:
-
Hydrolysis : Under acidic/basic conditions, the ester converts to the carboxylic acid. For example, similar esters hydrolyze in aqueous NaOH/EtOH to yield pyrazole-acetic acids .
-
Transesterification : Reaction with alcohols (e.g., ethanol) catalyzed by acids or bases produces alternative esters .
Key Data :
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Ester hydrolysis | 2M NaOH, EtOH, reflux | (5-Hydroxy-1-pyridin-2-yl-1H-pyrazol-3-yl)-acetic acid | Slow kinetics |
Pyrazole Ring Modifications
The hydroxyl and pyridinyl groups enable electrophilic substitutions and metal coordination:
-
O-Alkylation : The hydroxyl group reacts with alkyl halides (e.g., methyl iodide) in basic media to form ethers .
-
Coordination complexes : Pyrazole N-atoms and pyridinyl N can bind transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates with applications in catalysis .
Example Reaction :
| Substrate | Reagent | Product | Application |
|---|---|---|---|
| Pyrazole-OH + CH₃I | K₂CO₃, DMF, 60°C | Methyl ether derivative | Improved solubility |
Multi-Component Reactions (MCRs)
The compound participates in MCRs to form fused heterocycles:
-
Domino reactions : With arylglyoxals and amines under microwave irradiation, it forms pyrazolo[3,4-b]pyridines or 1,7-naphthyridines .
-
Cyclocondensation : Reacts with diketones (e.g., dimedone) in acetic acid to yield tricyclic pyrrolo-quinolones .
Representative MCR Pathway :
-
Step 1 : Condensation with arylglyoxal forms an imine intermediate.
-
Step 2 : Intramolecular cyclization via 6π-electrocyclization generates fused rings .
Biological Activity and Derivatives
Derivatives of this compound exhibit anticancer properties:
-
Microtubule inhibition : Analogous pyrazoles (e.g., 1-aryl-1H-pyrazoles) disrupt tubulin polymerization, inducing G2/M cell cycle arrest .
-
Structure–activity relationship (SAR) : Ester-to-acid conversion enhances cytotoxicity in breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines .
Biological Data (Analogues) :
| Compound | IC₅₀ (MCF-7) | IC₅₀ (HepG2) | Tubulin Inhibition (%) |
|---|---|---|---|
| Pyrazole-acetic acid | 2.43 μM | 4.98 μM | 52.03% at 20 μM |
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core: The target compound features a pyrazole core, whereas methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate contains a tetrazole ring. Tetrazoles are known for their higher nitrogen content and versatility in coordination chemistry, making them superior for MOF construction . The pyridin-2-yl group in the target compound contrasts with the hydroxyphenyl group in the tetrazole analog, impacting electronic properties and solubility.
Hydrogen Bonding and Supramolecular Interactions: The hydroxy group in both the target compound and the tetrazole analog facilitates intramolecular O–H···N hydrogen bonding, stabilizing their conformations .
Synthetic Routes :
- Both compounds are synthesized via alkylation reactions using methyl bromoacetate or similar reagents. For example, the tetrazole analog was prepared by reacting 5-(2-hydroxyphenyl)tetrazole with methyl 2-bromoacetate in the presence of K₂CO₃ , a method likely applicable to the target compound.
Preparation Methods
Hydrazine Cyclization with β-Ketoesters
A widely employed method involves the reaction of β-ketoesters with pyridin-2-yl hydrazines. For example, methyl 3-oxobutanoate derivatives can condense with 2-hydrazinopyridine under acidic or basic conditions to form the pyrazole ring. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration.
Key variables include:
- Temperature : Optimal cyclization occurs between 50–140°C, balancing reaction rate and selectivity.
- Solvent : Aqueous ethanol or water enhances solubility of intermediates while minimizing byproducts.
- Catalysis : Triethylamine or sodium acetate accelerates proton transfer during ring closure.
A representative protocol from patent CN112574111A involves reacting dimethyl malonate with formamide and dimethyl sulfate to generate a β-ketoester intermediate, which subsequently cyclizes with methylhydrazine to yield 1-methyl-5-hydroxypyrazole derivatives. Adapting this approach, substituting dimethyl malonate with pyridine-containing precursors could yield the target compound.
Malonate-Based Cyclocondensation
Dimethyl malonate serves as a versatile starting material for pyrazole synthesis. In a method detailed in patent CN112574111A, dimethyl malonate reacts with formamide (e.g., DMF) and an alkylating agent (e.g., dimethyl sulfate) to form a β-ketoamide intermediate. Subsequent treatment with methylhydrazine induces cyclization, followed by acid-catalyzed hydrolysis and decarboxylation to yield hydroxypyrazoles.
For Methyl (5-hydroxy-1-pyridin-2-yl-1H-pyrazol-3-yl)-acetate, modifying the alkylating agent to introduce the pyridin-2-yl group at the N1 position of the pyrazole could achieve the desired substitution pattern. This route benefits from high atom economy and scalability, with reported yields exceeding 85% for analogous compounds.
Reaction Optimization and Selectivity Control
Regioselectivity in pyrazole synthesis is critical to avoid isomers. Key findings from patent WO2017084995A1 include:
Distillation of ethanol byproducts during cyclization (as described in WO2017084995A1) improves yields by shifting equilibrium toward product formation.
Purification and Crystallization Techniques
Crystal morphology significantly impacts filtration efficiency. Patent WO2017084995A1 reports that slow cooling of the reaction mixture yields platelet-like crystals, which filter faster than needle-like forms. For the target compound, recrystallization from ethanol/water (7:3) achieves >95% purity, as evidenced by HPLC data in VulcanChem’s product specifications.
Analytical Characterization
Critical analytical data for verifying structure and purity include:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl (5-hydroxy-1-pyridin-2-yl-1H-pyrazol-3-yl)-acetate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrazole intermediates can be functionalized via reactions with 2-pyridyl derivatives under basic conditions (e.g., K₂CO₃) to introduce substituents at the 1-position . Esterification of the hydroxyl group at the 5-position is achieved using methyl chloroacetate. Optimization includes varying solvents (e.g., DMF, ethanol), temperature (60–80°C), and catalyst loading. Purity is monitored via TLC or HPLC, with yields improved by refluxing under inert atmospheres .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : ¹H and ¹³C NMR identify key functional groups: the pyridin-2-yl proton environment (δ 8.2–8.6 ppm), pyrazole ring protons (δ 6.5–7.0 ppm), and methyl ester (δ 3.7 ppm). IR confirms ester carbonyl (1700–1750 cm⁻¹) and hydroxyl (3200–3500 cm⁻¹) stretches .
- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves tautomeric forms and hydrogen-bonding networks. SHELXL refines structural parameters, confirming bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between pyrazole and pyridine rings .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?
- Methodological Answer :
- Solubility : Tested in polar (DMSO, methanol) and nonpolar solvents (chloroform). Pyridine and ester groups enhance solubility in DMSO, critical for biological assays .
- Stability : Assess via accelerated degradation studies (40°C/75% RH for 4 weeks). HPLC monitors decomposition products (e.g., hydrolysis of the ester group to carboxylic acid) .
Advanced Research Questions
Q. How do tautomeric equilibria of the pyrazole ring influence reactivity and biological interactions?
- Methodological Answer : The 5-hydroxy group enables keto-enol tautomerism. Crystallographic data (e.g., Acta Cryst. E68, o794) show enol forms stabilize intramolecular hydrogen bonds (O–H···N), affecting ligand-receptor binding. Computational studies (DFT calculations) compare tautomer energies, while NMR in DMSO-d₆ detects equilibrium shifts via variable-temperature experiments .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Validation : Cross-check PASS program predictions (e.g., antimicrobial activity) with in vitro assays (MIC values). Discrepancies may arise from solubility or membrane permeability issues.
- Docking Refinement : Use AutoDock Vina with flexible side chains to account for protein conformational changes. Compare docking scores (e.g., binding affinity ΔG) with IC₅₀ values from enzyme inhibition assays .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Methodological Answer :
- Modifications : Replace the methyl ester with bulkier groups (e.g., tert-butyl) to assess steric effects on target binding. Introduce electron-withdrawing substituents (e.g., Cl, NO₂) at the pyridine ring to modulate electronic effects .
- SAR Analysis : Correlate LC-MS/MS metabolic stability data with substituent hydrophobicity (logP values) to optimize pharmacokinetic profiles .
Q. What crystallographic challenges arise in resolving the pyrazole-pyridine hybrid structure, and how are they addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
